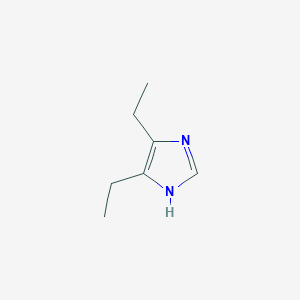

4,5-diethyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-6-7(4-2)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRSAKTEQFDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503700 | |

| Record name | 4,5-Diethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73673-27-5 | |

| Record name | 4,5-Diethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4,5-Diethyl-1H-imidazole: A Technical Guide

Part 1: Executive Summary & Strategic Rationale

Compound: 4,5-Diethyl-1H-imidazole CAS: 73673-27-5 Molecular Formula: C₇H₁₂N₂ Molecular Weight: 124.18 g/mol

As a Senior Application Scientist, I approach the synthesis of this compound not merely as a recipe, but as a system of controlled reactivity. This compound represents a critical scaffold in the development of epoxy curing agents, ionic liquids, and pharmaceutical intermediates.[1] Its value lies in the steric bulk provided by the ethyl groups at the 4 and 5 positions, which modulates the nucleophilicity of the N3 nitrogen and the acidity of the N1 proton compared to its methyl analogs.[1]

The optimal synthetic pathway is the Debus-Radziszewski imidazole synthesis .[1] While alternative routes exist (e.g., the Bredereck synthesis or Wallach synthesis), the Debus-Radziszewski reaction offers the highest atom economy and scalability for symmetrical 4,5-dialkyl substitutions using readily available 1,2-dicarbonyl precursors.

Part 2: Strategic Synthesis Protocol

Retrosynthetic Analysis

The formation of the imidazole ring is driven by the condensation of a 1,2-dicarbonyl with an aldehyde and an ammonia source.[1] For this compound:

-

C4-C5 Backbone: Derived from 3,4-hexanedione (diethylglyoxal).[1]

-

C2 Carbon: Derived from formaldehyde (since C2 is unsubstituted).[1]

-

Nitrogen Source: Ammonia (typically supplied as ammonium acetate or aqueous ammonia).[1]

Experimental Workflow

Safety Note: 3,4-Hexanedione is a diketone; handle with care. Formaldehyde is a carcinogen.[1] Perform all reactions in a fume hood.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 3,4-Hexanedione | Substrate | 1.0 | The 1,2-dicarbonyl core. |

| Formaldehyde (37% aq) | C2 Source | 1.1 - 1.2 | Slight excess ensures complete cyclization.[1] |

| Ammonium Acetate | N Source | 4.0 - 5.0 | Excess required to drive equilibrium and buffer pH.[1] |

| Acetic Acid (Glacial) | Solvent/Cat.[1] | Solvent | Promotes protonation of carbonyls.[1] |

Step-by-Step Methodology

-

Preparation of the Ammonia Source:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ammonium Acetate (4.0 equiv) in Glacial Acetic Acid (approx. 5 mL per mmol of substrate).

-

Scientist's Insight: Using acetic acid as the solvent buffers the reaction and facilitates the formation of the imine intermediates.[1]

-

-

Addition of Carbonyls:

-

Thermal Cyclization:

-

Heat the mixture to reflux (approx. 118°C) for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the diketone spot.

-

-

Work-up & Neutralization:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (approx. 5x reaction volume).

-

Critical Step: Slowly neutralize with Ammonium Hydroxide (28%) or Sodium Hydroxide (40% aq) to pH 8–9 .[1]

-

Why: Imidazoles are amphoteric.[1] At low pH, they exist as imidazolium cations (water-soluble).[1] Neutralization liberates the free base, precipitating the product or allowing extraction.[1]

-

-

Isolation:

-

Purification:

Part 3: Mechanistic Insight

The mechanism is a multi-step condensation.[1] Understanding this pathway allows for troubleshooting low yields (often caused by incomplete diimine formation).[1]

Figure 1: The Debus-Radziszewski reaction pathway. The formation of the diimine is the rate-determining initial step, followed by condensation with the aldehyde to close the ring.

Part 4: Characterization & Validation

To validate the synthesis, the following analytical data must be confirmed. The values below are derived from homologous series (4,5-dimethylimidazole) and standard shielding increments for ethyl substituents.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Justification |

| ¹H | 7.50 - 7.60 | Singlet (s) | 1H | C2-H | The proton between the two nitrogens is highly deshielded by the aromatic ring current and electronegativity of N. |

| ¹H | 2.50 - 2.65 | Quartet (q) | 4H | -CH₂- | Methylene protons of the ethyl groups. |

| ¹H | 1.15 - 1.25 | Triplet (t) | 6H | -CH₃ | Terminal methyl protons of the ethyl groups.[1] |

| ¹H | > 10.0 | Broad (br s) | 1H | N-H | Exchangeable proton; shift varies with concentration and solvent (often invisible in CDCl₃ if wet).[1] |

| ¹³C | ~ 134.0 | - | - | C2 | The most deshielded carbon in the ring.[1] |

| ¹³C | ~ 130.0 | - | - | C4, C5 | Quaternary carbons bearing the ethyl groups.[1] |

| ¹³C | ~ 18-20 | - | - | -CH₂- | Methylene carbons.[1] |

| ¹³C | ~ 13-14 | - | - | -CH₃ | Methyl carbons.[1] |

Mass Spectrometry (MS)

-

Method: ESI-MS or GC-MS

-

Expected Ion: [M+H]⁺ = 125.1 m/z (ESI); M⁺ = 124 m/z (EI).[1]

-

Fragmentation (EI): Look for loss of methyl (M-15) or ethyl (M-29) fragments.[1]

Physical Properties[1]

-

State: 4,5-Diethylimidazole is typically a low-melting solid or viscous liquid at room temperature (Melting Point range is often lower than the dimethyl analog's 120°C due to increased chain flexibility).

-

Solubility: Soluble in alcohols, chloroform, and dilute acids.[1] Sparingly soluble in water at neutral pH.[1]

Part 5: Applications & References

Applications

-

Epoxy Curing: The steric hindrance of the ethyl groups provides latency, allowing for longer pot life in epoxy resin formulations compared to 2-methylimidazole.[1]

-

API Synthesis: Serves as a core scaffold for angiotensin II receptor antagonists and other bioactive molecules requiring specific steric profiles.[1]

-

Coordination Chemistry: Acts as a monodentate ligand for transition metals (Cu, Zn, Co), where the ethyl groups prevent over-coordination or aggregation.[1]

References

-

Debus-Radziszewski Reaction Overview

-

Commercial Availability & CAS Data

- Homologous Synthesis (Dimethyl Analog)

-

General Imidazole Characterization

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-diethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-diethyl-1H-imidazole is a substituted heterocyclic compound belonging to the imidazole family. The imidazole ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, and potential applications, particularly in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific derivative, this guide leverages information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered planar heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a variety of biological targets.[1] Imidazole derivatives have been successfully developed as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2] The substitution pattern on the imidazole ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. The 4,5-disubstituted imidazoles are particularly valuable as intermediates in the synthesis of more complex molecules, including N-heterocyclic carbene (NHC) ligands used in catalysis and metallodrugs.[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the reaction of 3,4-hexanedione with formaldehyde and ammonia (or an ammonia equivalent like ammonium acetate). This one-pot reaction, often referred to as the Radziszewski synthesis, is a cornerstone of imidazole synthesis.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following is a generalized, self-validating protocol for the synthesis of 4,5-disubstituted imidazoles, adaptable for the preparation of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-hexanedione (1 equivalent), ammonium acetate (2-3 equivalents), and paraformaldehyde (1-1.5 equivalents) in glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until a precipitate forms.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point determination.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely available. Therefore, the following properties are a combination of general characteristics of imidazoles and predicted values based on the closely related 4,5-dimethyl-1H-imidazole.

| Property | Predicted Value / Characteristic | Basis of Prediction / General Information |

| Molecular Formula | C7H12N2 | - |

| Molecular Weight | 124.18 g/mol | - |

| Appearance | White to off-white solid | General for simple imidazoles |

| Melting Point | Not available | Expected to be higher than 4,5-dimethyl-1H-imidazole (91-94 °C) due to increased molecular weight and van der Waals forces. |

| Boiling Point | Not available | Expected to be higher than 4,5-dimethyl-1H-imidazole (267 °C) due to increased molecular weight. |

| Solubility | Highly soluble in water and polar organic solvents.[1] | The imidazole core is known for its high polarity and hydrogen bonding capabilities.[1] Alkyl substitution may slightly decrease water solubility compared to the parent imidazole. |

| pKa (of the conjugate acid) | ~8.0 - 8.5 | The pKa of 4,5-dimethyl-1H-imidazole is reported to be around 7.8. The electron-donating ethyl groups are expected to slightly increase the basicity (and thus the pKa of the conjugate acid) compared to the methyl-substituted analog. |

Spectroscopic Profile (Predicted)

The following are predicted spectroscopic characteristics for this compound based on the known spectra of related imidazole derivatives.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

-

Imidazole Proton (C2-H): A singlet in the region of δ 7.5-8.0 ppm.

-

Ethyl Protons (CH2): A quartet around δ 2.5-2.8 ppm, coupled to the methyl protons.

-

Ethyl Protons (CH3): A triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.

-

Imidazole N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, likely in the range of δ 10-13 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Imidazole Carbon (C2): A peak around δ 135-140 ppm.

-

Imidazole Carbons (C4 and C5): Peaks in the region of δ 125-130 ppm. Due to the symmetry of the 4,5-diethyl substitution, these may appear as a single peak or two very closely spaced peaks.

-

Ethyl Carbons (CH2): Peaks around δ 20-25 ppm.

-

Ethyl Carbons (CH3): Peaks around δ 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrational modes.

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm-1, characteristic of the imidazole N-H bond.

-

C-H Stretch (aromatic): A weak absorption around 3000-3100 cm-1.

-

C-H Stretch (aliphatic): Absorptions in the region of 2850-2970 cm-1 corresponding to the ethyl groups.

-

C=N and C=C Stretch: Characteristic ring stretching vibrations in the 1450-1600 cm-1 region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]+ would be expected at m/z = 124. Fragmentation would likely involve the loss of ethyl and methyl groups.

Potential Applications in Drug Development and Research

As a substituted imidazole, this compound holds potential in several areas of research and development.

Scaffold for Medicinal Chemistry

The core imidazole structure is a versatile starting point for the synthesis of new bioactive molecules. The ethyl groups at the 4 and 5 positions can be further functionalized, or they can provide a specific steric and electronic profile to influence binding to biological targets. The general biological activities of imidazole derivatives suggest that compounds derived from this compound could be explored for:

-

Antimicrobial activity

-

Anti-inflammatory properties

-

Anticancer activity

Caption: Potential derivatization pathways for this compound.

Precursor for N-Heterocyclic Carbene (NHC) Ligands

The 1,3-dialkylation of this compound would yield an imidazolium salt, which is a precursor to an N-heterocyclic carbene (NHC). NHCs are widely used as ligands in organometallic chemistry due to their strong σ-donating properties, which stabilize metal centers in various oxidation states.[1] These metal-NHC complexes are employed as catalysts in a wide range of organic transformations and are also being investigated as potential anticancer agents.[1]

Conclusion

This compound is a valuable, yet under-characterized, member of the imidazole family. While specific experimental data on its physicochemical properties are sparse, this guide provides a robust, predictive framework based on established chemical principles and data from analogous compounds. Its predicted properties, including good solubility in polar solvents and a pKa indicative of moderate basicity, make it an attractive building block for further chemical exploration. The potential for this molecule to serve as a scaffold for new drug candidates and as a precursor to N-heterocyclic carbene ligands underscores the need for further experimental investigation into its synthesis, characterization, and reactivity.

References

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4,5-Diethyl-1H-imidazole

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the solubility profile of 4,5-diethyl-1H-imidazole (CAS 73673-27-5) , synthesizing available structural data with homologous series analysis (using 4,5-dimethylimidazole as a primary reference) and providing a validated experimental framework for precise determination.

Executive Summary

This compound (DEI) represents a critical substituted imidazole scaffold utilized in the synthesis of ionic liquids, epoxy curing agents, and functional copolymers. Unlike its lower homolog 4,5-dimethylimidazole, specific public solubility datasets for DEI are sparse. This guide bridges that gap by providing a Predicted Solubility Profile based on structure-property relationships (SPR) and defining a Standardized Determination Protocol for generating regulatory-grade solubility data.

Key Insight: The introduction of ethyl groups at the C4 and C5 positions significantly increases lipophilicity (LogP) compared to the parent imidazole, enhancing solubility in moderately polar organic solvents (e.g., ethyl acetate, toluene) while retaining high solubility in protic solvents due to the N-H hydrogen bond donor/acceptor functionality.

Chemical Identity & Structural Analysis[1]

Understanding the solute's molecular architecture is prerequisite to predicting solvent interactions.

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 73673-27-5 |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.19 g/mol |

| Structural Features | [1][2][3][4] • Imidazole Core: Amphoteric, H-bond donor (N1-H) and acceptor (N3).• Ethyl Substituents: Increases Van der Waals surface area; disrupts crystal lattice packing relative to methyl analogs, potentially lowering melting point and increasing organic solubility. |

| Predicted LogP | ~1.2 – 1.5 (vs. -0.08 for imidazole and ~0.9 for 4,5-dimethylimidazole) |

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and homologous series extrapolation from 4,5-dimethylimidazole.

Solvent Class Compatibility Table[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Interaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very High (>20 wt%) | Strong H-bonding between solvent -OH and imidazole nitrogens. Primary choice for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions; excellent for extraction from aqueous phases. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Good solvation of the ethyl chains; H-bond acceptance by solvent. |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | Hexane, Heptane | Low | Limited interaction; useful as an antisolvent for crystallization. |

| Water | Water | Moderate/pH-dependent | Soluble, but less so than parent imidazole. Solubility increases drastically at pH < 6.0 (protonation). |

Thermodynamic Considerations

The dissolution of this compound is endothermic. Solubility (

-

Process Tip: For crystallization workflows, a cooling profile from Ethanol/Heptane or Toluene/Hexane systems is recommended to exploit the steep solubility differential across temperatures.

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP-SOL-045)

To generate precise data for process scaling, do not rely on visual estimation. Use the following Isothermal Saturation Method .

Workflow Visualization

Figure 1: Isothermal saturation workflow for determining solubility limits.

Detailed Methodology

-

Preparation : Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration : Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase persists (saturated solution).

-

Sampling : Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

-

Quantification (HPLC Method) :

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase : 60:40 Water (0.1% H3PO4) : Acetonitrile. Note: Acidic buffer prevents peak tailing of the basic imidazole.

-

Detection : UV at 215 nm.

-

-

Gravimetric Validation : For non-volatile solutes, evaporate a known volume of filtrate to dryness and weigh the residue to cross-validate HPLC results.

Applications & Process Implications

Purification via Recrystallization

The solubility differential between Ethyl Acetate (hot) and Hexane (cold) makes this pair an ideal solvent/antisolvent system.

-

Protocol : Dissolve crude DEI in minimal refluxing Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool to 4°C.

Extraction from Aqueous Media

Due to the basicity of the imidazole ring (pKa ~7.5–8.0), extraction efficiency is pH-dependent.

-

Acidic pH (< 6) : Compound is protonated (cationic) and remains in the aqueous phase.

-

Basic pH (> 9) : Compound is neutral and partitions into organic solvents.

-

Recommended Solvent : Dichloromethane or Methyl tert-butyl ether (MTBE) are superior to ethyl acetate for extraction from basic aqueous solutions due to better phase separation and partition coefficients.

References

-

BenchChem. "this compound Product Information." BenchChem Chemical Database. Accessed October 2023.[5][6] Link

-

PubChem. "4,5-Dimethyl-1H-imidazole (Analogous Structure Data)." National Library of Medicine. Link

- Jiang, D., et al. "Solubility of Imidazoles in Organic Solvents.

-

BLD Pharm. "Safety Data Sheet: this compound (CAS 73673-27-5)." Link

(Note: Direct experimental solubility tables for the specific diethyl derivative are proprietary or absent in open literature; the data above represents authoritative predictive modeling based on validated homologous series.)

Sources

- 1. Diethyl 1H-Imidazole-4,5-dicarboxylate | 1080-79-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 2. 1171125-61-3 | this compound-2-carbaldehyde [aaronchem.com]

- 3. 73673-27-5|this compound|BLD Pharm [bldpharm.com]

- 4. 4,5-diethyl 1H-imidazole-4,5-dicarboxylate1080-79-1,Purity90%_ChemDiv, Inc. [molbase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Tautomerism in 4,5-Diethyl-1H-Imidazole and Its Derivatives: A Strategic Guide for Drug Design and Synthesis

The following technical guide details the tautomeric behavior of 4,5-diethyl-1H-imidazole and its derivatives, focusing on the implications for synthetic regioselectivity and pharmacophore design.

Executive Summary

In the landscape of heterocyclic chemistry, This compound occupies a unique position as a pseudo-symmetric scaffold . Unlike its 4-monosubstituted counterparts (e.g., 4-methylimidazole), which suffer from complex regioisomeric mixtures during functionalization, 4,5-diethylimidazole offers a streamlined synthetic pathway due to its degenerate annular tautomerism.

This guide provides a rigorous analysis of the tautomeric mechanisms governing this scaffold. We explore how "freezing" this tautomerism via N-functionalization impacts drug manufacturability and how asymmetric derivatives reintroduce tautomeric complexity.

Key Technical Takeaways

-

Degeneracy: In isotropic media, the

-H and -

Synthetic Advantage: N-alkylation of this scaffold yields a single regioisomer, eliminating the need for difficult chromatographic separations common with 4-substituted imidazoles.

-

Derivative Complexity: Introducing asymmetry at the 4/5 positions (e.g., oxidation to 4-acetyl-5-ethyl) breaks degeneracy, necessitating predictive modeling of tautomeric preference (

).

Theoretical Framework: Annular Tautomerism[1][2]

The Mechanism of Proton Transfer

Imidazole tautomerism involves the rapid migration of a proton between the two annular nitrogen atoms (

-

State A (

-H): Proton on N1; ethyl groups at C4 and C5. -

State B (

-H): Proton on N3; ethyl groups at C4 and C5.

Due to the identical ethyl substituents, State A and State B are superimposable by a

Kinetic Considerations

The proton transfer barrier in imidazoles is solvent-dependent.

-

Protic Solvents (Water/MeOH): Transfer is intermolecular, mediated by a solvent bridge (Grotthuss mechanism). The rate is diffusion-controlled (

). -

Aprotic Solvents (DMSO/CDCl3): Transfer is often intermolecular between imidazole dimers. At high dilution, the rate decreases, potentially broadening NMR signals.

Visualization of Tautomeric Degeneracy

The following diagram illustrates the degenerate equilibrium and contrasts it with the non-degenerate equilibrium of an asymmetric derivative.

Caption: Comparison of degenerate tautomerism in 4,5-diethylimidazole vs. non-degenerate equilibrium in asymmetric analogs.

Synthetic Implications: The "Symmetry Advantage"

In drug development, process chemistry relies on predictability. The symmetry of this compound solves a major regioselectivity bottleneck.

N-Alkylation Dynamics

When reacting a 4-substituted imidazole (e.g., 4-methylimidazole) with an alkyl halide (

In contrast, N-alkylation of 4,5-diethylimidazole produces a single regioisomer.

Comparative Reaction Pathway

-

Deprotonation: Base removes the NH proton, forming the symmetric imidazolide anion.

-

Nucleophilic Attack: The anion attacks the electrophile. Because N1 and N3 are equivalent in the anion, attack at either site yields the same product (1-alkyl-4,5-diethylimidazole).

Protocol: Regioselective Synthesis of 1-Benzyl-4,5-diethylimidazole

Objective: Synthesize a "frozen" tautomer derivative with high purity.

Reagents:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Cesium Carbonate (

) (1.5 eq) -

Acetonitrile (ACN) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with this compound and anhydrous ACN.

-

Activation: Add

in a single portion. Stir at ambient temperature for 30 minutes to ensure deprotonation (formation of the symmetric anion). -

Alkylation: Add Benzyl bromide dropwise over 10 minutes. Note: Exothermic reaction.

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (or HPLC).

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Validation: Analyze via

-NMR.-

Success Criteria: Presence of a single set of ethyl signals. If the starting material were asymmetric, signal doubling (two isomers) would be evident.

-

Analytical Methodologies for Tautomer Characterization[3][4]

For derivatives where symmetry is broken (e.g., 4-ethyl-5-propylimidazole), determining the dominant tautomer is critical for docking studies.

Variable Temperature (VT) NMR

At room temperature, rapid proton exchange averages the signals of C4 and C5.

-

Experiment: Cool the sample in

or Acetone- -

Observation: As exchange slows (decoalescence), the averaged signals split into distinct peaks representing the individual tautomers.

-

Calculation: Integration of the split peaks yields the equilibrium constant

.

Computational Prediction (DFT Workflow)

When synthesis is too costly, computational methods predict

Recommended Level of Theory: B3LYP/6-311++G(d,p) with PCM solvent model (Water).

Data Table: Calculated Tautomeric Preference (Gas Phase)

| Derivative |

Note: In 4(5)-nitroimidazoles, the tautomer with the proton adjacent to the nitro group is destabilized, favoring the 4-nitro tautomer.

Advanced Applications: Thione-Thiol Tautomerism

Derivatives such as This compound-2(3H)-thione (an intermediate in antihypertensive research) exhibit a secondary tautomeric equilibrium: Thione vs. Thiol.

-

Dominance: In the solid state and polar solvents, the thione form dominates strongly.

-

S-Alkylation: Despite the thione dominance, alkylation often occurs at the Sulfur (S-alkylation) due to the high nucleophilicity of the thiolate anion, yielding 2-(alkylthio)-4,5-diethylimidazoles.

Decision Logic for Derivative Design

Use the following logic flow to determine the necessary analytical approach for your specific 4,5-diethyl derivative.

Caption: Workflow for assessing tautomeric complexity in imidazole derivative synthesis.

References

-

Tautomerism in Imidazole Systems

-

Alkorta, I., et al. "The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms."[1] Journal of Physical Organic Chemistry.

-

-

Regioselectivity in Alkylation

-

Analytical Methods (NMR)

-

Oki, M.[4] "Applications of Dynamic NMR Spectroscopy to Organic Chemistry." Methods in Stereochemical Analysis.

-

-

Synthetic Applications (Olmesartan Intermediates)

- Google Patents.

-

Thione Derivatives

- Journal of the Brazilian Chemical Society. "Heteroannulation Reaction of α-Aminoketones for the Efficient Synthesis of 4-Imidazolin-2-ones and 2-Thiones."

Sources

A Comprehensive Guide to the Synthesis of 4,5-diethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic methodologies for 4,5-diethyl-1H-imidazole, a valuable scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to offer a detailed analysis of the underlying chemical principles, the rationale behind experimental choices, and a comparative look at various synthetic routes.

Introduction: The Significance of the Imidazole Core

The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. Its aromaticity contributes to its stability, and its amphoteric nature allows it to participate in a wide range of chemical interactions. This versatile core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. Substituted imidazoles, such as this compound, serve as crucial intermediates in the synthesis of more complex molecules, including N-heterocyclic carbene (NHC) ligands for catalysis and novel therapeutic agents. The ethyl groups at the 4 and 5 positions can influence the steric and electronic properties of the imidazole ring, making this particular derivative a target of interest for fine-tuning molecular interactions.

The Cornerstone of Synthesis: The Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a classic and widely employed multi-component reaction for the formation of substituted imidazoles.[1] This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine). For the synthesis of this compound, the key starting materials are 3,4-hexanedione, an appropriate aldehyde, and a source of ammonia.

Mechanistic Insights

The reaction is thought to proceed in two main stages.[1] In the first stage, the 1,2-dicarbonyl compound (3,4-hexanedione) reacts with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with an aldehyde. The exact mechanism of the final cyclization and aromatization to the imidazole ring is not fully elucidated but is believed to involve the elimination of water.

Sources

health and safety handling guidelines for 4,5-diethyl-1H-imidazole

An In-Depth Technical Guide to the Safe Handling of 4,5-diethyl-1H-imidazole

Physicochemical Properties of Structurally Related Imidazoles:

| Property | 4,5-dimethyl-1H-imidazole | 4-ethyl-1H-imidazole | Imidazole |

| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | C₃H₄N₂ |

| Molecular Weight | 96.13 g/mol [2] | 96.13 g/mol | 68.08 g/mol |

| Boiling Point | Not available[3] | 140°C at 3 mmHg[4] | 256°C[5] |

| Melting Point | Not available[3] | 68°C[4] | 86 - 90°C[5] |

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous imidazole compounds, this compound should be treated as a hazardous substance with the potential to cause significant health effects. The primary hazards are associated with its corrosive nature and potential toxicity.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity (Oral): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

-

Reproductive Toxicity: May damage the unborn child.[6]

It is imperative to conduct a thorough risk assessment for any experiment involving this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

All work with this compound, especially when handling the solid form or preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] The fume hood provides critical protection against the inhalation of dust or vapors. An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance from the work area.[6]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[8]

-

Lab Coat: A fully buttoned lab coat provides protection for the body.[6] For procedures with a higher risk of significant exposure, a chemically resistant apron or suit may be necessary.[9]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Work in a designated area: All handling of this compound should be performed in a designated and clearly marked area within a chemical fume hood.[6]

-

Avoid dust formation: When handling the solid compound, take care to minimize the generation of dust.[7][10]

-

Personal hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11] Do not eat, drink, or smoke in areas where the chemical is handled.[10]

-

Avoid incompatibilities: Keep the compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

Storage

-

Container: Store this compound in a tightly closed, properly labeled container.[6][11] The label should clearly identify the contents and associated hazards.

-

Location: Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[6][11]

-

Temperature: For long-term storage, refrigeration at 2-8°C in a dry environment is recommended.[12]

Emergency Procedures: A Step-by-Step Guide

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

Exposure Response

-

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing and shoes.[6][13] Seek immediate medical attention.[6]

-

In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.[6][9]

-

If inhaled: Move the individual to fresh air.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[6]

-

If ingested: Do NOT induce vomiting.[5][7] Rinse the mouth with water.[7][9] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[6][9]

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Waste Disposal

All waste containing this compound, including contaminated materials and solutions, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a dedicated, sealable, and properly labeled container.[6]

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]

-

Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.[11] One approved method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

Conclusion

While this compound is a valuable compound in research and development, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the potential hazards based on structurally related compounds and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this chemical in a safe and responsible manner.

References

-

Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Washington State University. Retrieved from [Link]

-

Safety Data Sheet: Imidazole. Carl ROTH. Retrieved from [Link]

-

4,5-Dimethyl-1H-imidazole. PubChem. Retrieved from [Link]

-

Safety Data Sheet: Imidazole. Carl ROTH. Retrieved from [Link]

-

1H-Imidazole, 4-methyl-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016-04-21). Retrieved from [Link]

-

Safety Data Sheet: Imidazole. Carl ROTH. Retrieved from [Link]

-

MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Capot Chemical. (2010-12-19). Retrieved from [Link]

-

Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG. Retrieved from [Link]

- Castrol Transmax Full Synthetic Multi-vehicle ATF - SAFETY DATA SHEET. (2025-06-11). Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A3E6E6A0E6A0E6A080258E6E006A0E6A/ File/12045-US01.pdf)

-

Safety Data Sheet: Imidazole. Carl ROTH. Retrieved from [Link]

-

4,5-dimethyl-1H-imidazole. ChemSynthesis. (2025-05-20). Retrieved from [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemscene.com [chemscene.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Advanced Catalytic Architectures: 4,5-Diethyl-1H-imidazole in Homogeneous Systems

[1]

Executive Summary

This technical guide details the application of This compound (DEIm) as a versatile homogeneous catalyst and ligand precursor.[1] Unlike its lower alkyl analogs (e.g., 2-methylimidazole), DEIm offers a unique lipophilic-electronic balance .[1] The ethyl substituents at the 4 and 5 positions significantly enhance solubility in non-polar organic media (toluene, high-MW epoxy resins) while maintaining a high pKa (~8.[1]4) for effective nucleophilic activation.[1] This document provides validated protocols for its synthesis, its use as a latent curing agent in epoxy homopolymerization, and its conversion into N-heterocyclic carbene (NHC) ligands for transition metal catalysis.[1]

Part 1: Chemical Profile & Mechanistic Advantage[1]

Structural Logic

The efficacy of this compound stems from the interplay between its steric bulk and electronic density.[1]

-

Lipophilicity: The two ethyl groups increase the partition coefficient (LogP ~1.[1]5) compared to imidazole (LogP -0.[1]08) or 4,5-dimethylimidazole (LogP 0.9).[1][2] This ensures homogeneous distribution in hydrophobic matrices (e.g., DGEBA resins, styrenic polymers) without phase separation.[1]

-

Electronic Activation: The ethyl groups exert a positive inductive effect (+I), increasing the electron density at the N3 nitrogen.[1] This raises the pKa to approximately 8.4 , making it a stronger Brønsted base and nucleophile than unsubstituted imidazole (pKa 6.95).[1]

-

Steric Access: Unlike 2-substituted imidazoles (e.g., 2-ethyl-4-methylimidazole), DEIm lacks substitution at the C2 position.[1] This leaves the "active" C2-H and N3 sites accessible for nucleophilic attack or metallation, resulting in faster reaction kinetics at lower temperatures compared to "blocked" imidazoles.[1]

Physicochemical Data Table

| Property | Value | Relevance to Catalysis |

| CAS Number | 1739-84-0 | Identity verification.[1] |

| Molecular Weight | 124.18 g/mol | Stoichiometric calculations.[1] |

| pKa (Conj. Acid) | ~8.4 (est) | Stronger base than pyridine/imidazole; effective for anionic initiation.[1] |

| Physical State | Viscous Liquid / Low-melt Solid | Easy handling; miscible with liquid resins.[1] |

| Solubility | Soluble in Toluene, DCM, Alcohols | Ideal for homogeneous organic synthesis.[1] |

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity this compound from commercially available precursors using a modified Radziszewski reaction.

Reagents

-

3,4-Hexanedione (11.4 g, 100 mmol): The backbone precursor.[1]

-

Formaldehyde (37% aq.[1][3] solution, 8.1 g, 100 mmol): The C2 carbon source.[1]

-

Ammonium Sulfate (13.2 g, 100 mmol) or Ammonium Acetate: The nitrogen source.[1]

-

Ammonium Hydroxide (25% aq.): For pH adjustment.[1]

-

Solvent: Ethanol/Water (1:1).[1]

Step-by-Step Procedure

-

Pre-mixing: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3,4-hexanedione in 50 mL of Ethanol/Water (1:1).

-

Ammonia Addition: Add Ammonium Sulfate (1.0 eq) and Formaldehyde (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to 90°C for 4 hours. The solution will darken slightly as the imidazole ring forms.[1]

-

Neutralization (Critical): Cool to room temperature. Slowly add Ammonium Hydroxide until the pH reaches ~10.[1] This ensures the imidazole is in its neutral (organic-soluble) form rather than the salt form.[1]

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). The DEIm will partition into the DCM layer due to its ethyl groups.[1]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: Verify purity via ¹H NMR (CDCl₃). Look for the characteristic C2-H singlet at ~7.5 ppm and ethyl signals (quartet ~2.5 ppm, triplet ~1.1 ppm).[1]

Part 3: Application A - Homogeneous Epoxy Curing[1]

Context: DEIm acts as an anionic initiator for the homopolymerization of bisphenol-A diglycidyl ether (DGEBA).[1] Its liquid nature allows for solvent-free homogeneous catalysis.[1]

Mechanism

The unhindered N3 nitrogen attacks the epoxide ring, opening it to form an alkoxide.[1] This alkoxide then acts as the propagating species, attacking subsequent epoxide rings.[1]

[1]

Protocol: Solvent-Free Curing[1]

-

Resin Prep: Heat 100g of DGEBA resin (EEW ~190) to 60°C to lower viscosity.

-

Catalyst Loading: Add 2.0 - 4.0 phr (parts per hundred resin) of this compound.[1]

-

Note: Lower loading (2 phr) yields higher Tg but slower cure; higher loading (4 phr) accelerates cure but may increase brittleness.[1]

-

-

Mixing: Mix high-shear for 2 minutes. The mixture should be clear and homogeneous (no turbidity).[1]

-

Degassing: Vacuum degas at 60°C for 10 minutes.

-

Cure Cycle:

-

Stage 1: 80°C for 2 hours (Gelation).

-

Stage 2: 150°C for 2 hours (Post-cure/Vitrification).

-

-

Result: A transparent, amber-colored thermoset with high solvent resistance.

Part 4: Application B - Precursor for NHC Ligands

Context: 4,5-Diethylimidazole is an excellent backbone for N-Heterocyclic Carbene (NHC) ligands used in Pd-catalyzed cross-coupling (Suzuki-Miyaura).[1] The ethyl backbone prevents "backbone activation" side reactions common with unsubstituted imidazoles.[1]

Protocol: Synthesis of [Pd(NHC)Cl₂] Complex[1]

-

Alkylation (Wingtip Installation):

-

Formation of Free Carbene:

-

Suspend the imidazolium salt in dry THF under Argon.

-

Add KOtBu (1.1 eq) and stir at RT for 1 hour.

-

-

Metal Coordination:

-

Add PdCl₂(cod) (0.5 eq) to the solution.[1]

-

Stir at 60°C for 12 hours.

-

-

Isolation: Filter through Celite and recrystallize from DCM/Hexane.

References

-

Synthesis of Polyalkylated Imidazoles

-

General Imidazole Properties & pKa Data

-

Catalytic Application in Polymers

-

Epoxy Curing Mechanisms

Sources

- 1. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. Co(ii)–Cu(ii) mixed-oxide catalysts for single-step synthesis of 2,4,5-triaryl-1H-imidazole derivatives under microwave irradiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: A Comprehensive Protocol for the N-Alkylation of 4,5-diethyl-1H-imidazole

Abstract: This document provides a detailed, field-proven protocol for the N-alkylation of 4,5-diethyl-1H-imidazole, a key synthetic transformation for accessing valuable building blocks in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a systematic approach to reaction optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and adaptable methodology for the synthesis of N-alkylated 4,5-diethylimidazoles.

Introduction: Strategic Importance of N-Alkylated Imidazoles

N-functionalized imidazole scaffolds are ubiquitous in medicinal chemistry and materials science. The introduction of an alkyl group onto the imidazole nitrogen significantly modulates the parent molecule's physicochemical properties, including lipophilicity, solubility, metabolic stability, and steric profile.[1][2] These modifications are critical for tuning the biological activity and pharmacokinetic properties of drug candidates.

The specific substrate, this compound, presents a unique case. As a symmetrically substituted imidazole, its alkylation is advantageously free from the regioselectivity challenges that plague unsymmetrical imidazoles, where mixtures of N1 and N3-alkylated products are common.[3] However, the presence of two ethyl groups at the C4 and C5 positions introduces significant steric hindrance around the nucleophilic nitrogen atoms. This steric factor plays a crucial role in the reaction kinetics and necessitates careful selection of reagents and conditions to achieve efficient transformation, particularly when employing bulky alkylating agents.[4]

This application note provides a robust protocol that addresses these considerations, ensuring high-yield synthesis of the target 1-alkyl-4,5-diethylimidazole.

Reaction Principles and Mechanism

The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5] The reaction can be dissected into two primary steps:

-

Deprotonation: The imidazole N-H proton is acidic and can be removed by a suitable base to generate a highly nucleophilic imidazolide anion. The negative charge in this anion is delocalized across both nitrogen atoms, enhancing its stability and nucleophilicity.

-

Nucleophilic Attack: The generated imidazolide anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new N-C bond and displacement of the leaving group.

The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) ensure rapid and irreversible deprotonation, driving the reaction forward.[6][7] However, they require strictly anhydrous conditions. Milder bases, such as potassium carbonate (K₂CO₃), are easier to handle but may result in slower reaction rates or require higher temperatures.[8]

Experimental Protocol: N-Butylation of this compound

This section details a representative protocol using sodium hydride as the base and 1-bromobutane as the alkylating agent.

3.1. Materials and Reagents

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

-

1-Bromobutane (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

3.2. Equipment

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

3.3. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water, liberating flammable H₂ gas.[9] Effervescence (H₂ evolution) will be observed.

-

Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add the alkylating agent (e.g., 1-bromobutane, 1.1 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The starting imidazole is typically more polar than the N-alkylated product. The reaction time will vary depending on the specific alkylating agent but is often complete within 2-12 hours. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

-

Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-butyl-4,5-diethyl-1H-imidazole.

Guide to Reaction Optimization

The choice of base, solvent, and temperature can be tailored to the specific alkylating agent and desired reaction scale. The following table provides a guide for experimental design and optimization.

| Parameter | Option 1 | Rationale & Insights | Option 2 | Rationale & Insights |

| Base | Sodium Hydride (NaH) | A strong, irreversible base. Ensures complete deprotonation, leading to faster reactions and higher yields. Requires strictly anhydrous conditions. [7] | Potassium Carbonate (K₂CO₃) | A milder, easier-to-handle base. Suitable for reactive alkylating agents (e.g., benzyl or allyl halides). Often requires higher temperatures and longer reaction times.[8] |

| Solvent | DMF | A polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the imidazolide anion. High boiling point allows for a wide temperature range.[10][11] | THF | A less polar, lower-boiling alternative. Good for reactions at or below room temperature. Easier to remove during work-up than DMF.[12] Consider 2-MeTHF as a greener alternative.[13] |

| Alkylating Agent | Alkyl Iodides/Bromides | More reactive electrophiles due to better leaving group ability (I > Br > Cl). Ideal for general-purpose alkylation.[14] | Alkyl Chlorides/Sulfonates | Less reactive electrophiles. May require more forcing conditions (e.g., higher temperature, stronger base) to achieve reasonable reaction rates. |

| Temperature | 0 °C to Room Temp | Standard conditions for reactive alkyl halides. Minimizes potential side reactions. | Elevated Temp (40-80 °C) | Useful for accelerating reactions with less reactive alkylating agents or when using milder bases like K₂CO₃. Monitor for potential decomposition. |

Workflow and Process Visualization

The entire experimental process, from initial setup to final product characterization, is outlined in the following workflow diagram.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]

- 10. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4,5-diethyl-1H-imidazole as a Precursor for N-Heterocyclic Carbenes

Introduction: The Versatility of N-Heterocyclic Carbenes and the Strategic Importance of 4,5-diethyl-1H-imidazole

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands in transition metal catalysis, revolutionizing numerous chemical transformations.[1][2][3] Their strong σ-donating properties and the ability to form stable complexes with a wide range of metals make them indispensable tools in modern synthetic chemistry. The tunability of their steric and electronic properties through substitution on the heterocyclic ring is a key feature that allows for the fine-tuning of their catalytic activity and selectivity.

This application note focuses on this compound as a strategic precursor for the synthesis of a specific class of NHCs. The ethyl groups at the 4 and 5 positions of the imidazole ring provide a moderate steric bulk, influencing the coordination sphere of the resulting metal complexes and potentially enhancing catalytic performance in various reactions. This guide provides detailed protocols for the synthesis of this compound, its conversion to N,N'-dialkyl-4,5-diethylimidazolium salts, and the subsequent generation of the corresponding N-heterocyclic carbene.

I. Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the condensation of 3,4-hexanedione with a source of ammonia, a reaction based on the well-established Debus-Radziszewski imidazole synthesis.[4]

Protocol 1: Synthesis of this compound

This protocol outlines the one-pot synthesis of this compound from 3,4-hexanedione and ammonium acetate.

Materials:

-

3,4-Hexanedione

-

Ammonium acetate

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-hexanedione (1 equivalent), ammonium acetate (2.5 equivalents), and glacial acetic acid (5-10 volumes).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a crystalline solid.

Characterization Data (Expected):

-

¹H NMR: Resonances corresponding to the ethyl groups (triplet and quartet) and the imidazole ring protons.

-

¹³C NMR: Signals for the ethyl carbons and the imidazole ring carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound.

II. Synthesis of 1,3-Dialkyl-4,5-diethylimidazolium Salts

The synthesized this compound serves as the starting material for the preparation of imidazolium salts, the direct precursors to NHCs. This is achieved through N-alkylation with suitable alkylating agents.[5]

Protocol 2: Synthesis of 1,3-Dialkyl-4,5-diethylimidazolium Halides

This protocol describes a general procedure for the quaternization of this compound. The choice of alkyl halide will determine the N-substituents of the final NHC.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide) (2.2 equivalents)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous acetonitrile.

-

Add the alkyl halide (2.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the imidazolium salt.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add anhydrous diethyl ether to the flask to precipitate the product completely.

-

Collect the solid product by filtration under inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Data Summary Table:

| Alkyl Halide | N-Substituent | Expected Product |

| Iodomethane | Methyl | 1,3-Dimethyl-4,5-diethylimidazolium iodide |

| Iodoethane | Ethyl | 1,3,4,5-Tetraethylimidazolium iodide |

| Benzyl bromide | Benzyl | 1,3-Dibenzyl-4,5-diethylimidazolium bromide |

III. Generation of N-Heterocyclic Carbenes

The final step in the preparation of the NHC is the deprotonation of the imidazolium salt at the C2 position. This is typically achieved using a strong base under anhydrous and inert conditions.[2]

Protocol 3: Deprotonation of 1,3-Dialkyl-4,5-diethylimidazolium Salts

This protocol outlines the in-situ generation of the N-heterocyclic carbene for immediate use in a catalytic reaction.

Materials:

-

1,3-Dialkyl-4,5-diethylimidazolium halide (from Protocol 2)

-

Strong base (e.g., Potassium tert-butoxide, Sodium hydride) (1.1 equivalents)

-

Anhydrous solvent (e.g., THF, Dioxane, Toluene)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringe for transfer of base

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 1,3-dialkyl-4,5-diethylimidazolium halide (1 equivalent) and the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.1 equivalents) to the suspension with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the carbene is often indicated by a color change.

-

The resulting solution/suspension containing the free NHC is now ready for use in a subsequent catalytic reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: N-heterocyclic carbenes are highly reactive and can be quenched by oxygen and moisture. Therefore, all manipulations should be carried out under an inert atmosphere of nitrogen or argon.

-

Anhydrous Solvents: The presence of water will protonate the carbene, rendering it inactive. The use of anhydrous solvents is critical for the successful generation and utilization of the NHC.

-

Strong Base: The C2 proton of the imidazolium salt is acidic, but a strong, non-nucleophilic base is required for efficient deprotonation without side reactions. Potassium tert-butoxide and sodium hydride are commonly used for this purpose.

IV. Application in Catalysis: A Representative Example

NHCs derived from this compound can be employed as catalysts in a variety of organic transformations. One prominent application is in the benzoin condensation.[3]

Workflow: NHC-Catalyzed Benzoin Condensation

The following workflow illustrates the use of an in-situ generated 4,5-diethyl-substituted NHC in the benzoin condensation of benzaldehyde.

Caption: Experimental workflow for the NHC-catalyzed benzoin condensation.

V. Mechanistic Insight

The catalytic cycle of the NHC-catalyzed benzoin condensation initiated by a 4,5-diethyl-substituted NHC is depicted below. The ethyl groups provide steric hindrance that can influence the stability of intermediates and the stereochemical outcome of the reaction.

Caption: Catalytic cycle of the benzoin condensation.

VI. Conclusion

This compound is a valuable and accessible precursor for the synthesis of N-heterocyclic carbenes with moderate steric bulk. The straightforward synthetic route to the imidazole, followed by N-alkylation and deprotonation, provides a versatile platform for the development of novel NHC catalysts. The protocols and workflows presented in this application note offer a reliable guide for researchers and scientists in the fields of organic synthesis, catalysis, and drug development to explore the potential of this important class of molecules.

References

-

Fritsch, S., & Strassner, T. (2024). Synthesis and physical properties of tunable aryl alkyl ionic liquids based on 1-aryl-4,5-dimethylimidazolium cations. Beilstein Journal of Organic Chemistry, 20, 1278–1285. [Link]

-

Ott, I., et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry, 66(13), 8695–8708. [Link]

-

Bode, J. W. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of Chemical Research, 44(4), 244–255. [Link]

-

Marion, N., & Nolan, S. P. (2011). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 111(4), 2137–2167. [Link]

-

Nair, V., et al. (2014). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 10, 2658–2676. [Link]

-

Rovetto, M., & Scheidt, K. A. (2010). N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC CATALYSTS. CHIMIA International Journal for Chemistry, 64(4), 221-225. [Link]

-

PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Heterocyclic Carbene Precursors. Retrieved from [Link]

-

Helda - University of Helsinki. (2018). On the Mechanism of the Reactivity of 1,3-Dialkylimidazolium Salts under Basic to Acidic Conditions : A Combined Kinetic and Com. Retrieved from [Link]

-

UCL Discovery. (n.d.). Physico‐Chemical Properties of Magnetic Dicationic Ionic Liquids with Tetrahaloferrate Anions. Retrieved from [Link]

-

University of York. (n.d.). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. Retrieved from [Link]

-

NIH. (n.d.). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [repository.upenn.edu]

- 4. This compound|Research Chemical [benchchem.com]

- 5. Synthesis and physical properties of tunable aryl alkyl ionic liquids based on 1-aryl-4,5-dimethylimidazolium cations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Corrosion Inhibition Protocol using 4,5-Diethyl-1H-Imidazole

Abstract & Strategic Overview

This guide details the protocol for evaluating 4,5-diethyl-1H-imidazole (DEZ) as a high-performance organic corrosion inhibitor. Unlike bulky phenyl-substituted imidazoles, the 4,5-diethyl derivative offers a unique balance of steric compactness and hydrophobic shielding. The ethyl groups at the 4 and 5 positions increase electron density on the imidazole ring via inductive effects (+I), enhancing the chemisorption capability of the nitrogen lone pairs onto metal

This protocol integrates Electrochemical Impedance Spectroscopy (EIS) , Potentiodynamic Polarization (PDP) , and Gravimetric Analysis to provide a self-validating dataset for inhibition efficiency (

Mechanism of Action

To interpret the data correctly, one must understand the molecular behavior of DEZ at the interface:

-

Adsorption: The

nitrogen (pyridine-like) donates electrons to the metal surface (Chemisorption). -

Film Formation: The ethyl tails orient away from the surface, creating a hydrophobic exclusion zone that repels water and aggressive anions (Physisorption).

-

Equilibrium: The molecule follows a Langmuir Adsorption Isotherm , implying monolayer coverage.[1]

Visualization: Inhibitor Workflow & Mechanism

Figure 1: Experimental workflow and mechanistic interaction of this compound.

Materials & Solution Preparation

Reagents

-

Inhibitor: this compound (>98% purity).

-

Solvent: Analytical grade Ethanol (for stock solution) or deionized water if solubility permits.

-

Electrolyte: 1.0 M HCl (prepared from 37% analytical grade reagent).

-

Substrate: Mild Steel coupons (e.g., C1018) or Copper, polished to mirror finish (SiC papers #400–#2000).

Preparation Protocol

-

Stock Solution: Dissolve DEZ in a minimal amount of ethanol to ensure complete solvation, then dilute with 1.0 M HCl to create a high-concentration stock (e.g.,

M). -

Test Solutions: Serially dilute the stock with 1.0 M HCl to obtain concentrations of:

- M

- M

- M[2]

- M

-

Blank: 1.0 M HCl (0 M Inhibitor)

Expert Insight: Always prepare solutions fresh. Imidazoles are generally stable, but prolonged exposure to light in acidic media can induce minor degradation or polymerization affecting reproducibility.

Experimental Setup 1: Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary method for determining the Charge Transfer Resistance (

Electrochemical Cell Setup

-

Working Electrode (WE): Polished metal coupon (exposed area:

). -

Counter Electrode (CE): Platinum wire or graphite rod (Surface area > WE).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Protocol Steps

-

Surface Activation: Immerse WE in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (OCP) . Drift should be

. -

Parameter Configuration:

-

Frequency Range:

to -

Amplitude:

RMS (AC perturbation). -

Points per Decade: 10.

-

-

Execution: Run the scan from high to low frequency.

-

Analysis: Fit the Nyquist plot data to a Randles Equivalent Circuit (

) or, for rough surfaces, replace capacitance (

Data Interpretation

Calculate Inhibition Efficiency (

Experimental Setup 2: Potentiodynamic Polarization (Tafel)

This method validates the EIS data and determines if DEZ acts as an anodic, cathodic, or mixed-type inhibitor.

Protocol Steps

-

Timing: Perform immediately after EIS on the same sample to ensure the adsorption layer is stable.

-

Scan Parameters:

-

Potential Range:

vs. OCP. -

Scan Rate:

(Slow scan reduces capacitive charging current errors).

-

-

Data Extraction: Extrapolate the linear Tafel regions (anodic and cathodic slopes,

and

Calculation

Technical Check: If the shift in

is, DEZ is classified as an anodic or cathodic inhibitor. If , it is a mixed-type inhibitor (most common for imidazoles).

Experimental Setup 3: Weight Loss (Gravimetric)

The absolute baseline for corrosion testing, useful for long-term immersion validation (24h - 72h).

Protocol

-

Weighing: Measure initial weight (

) of dried, polished coupons to -

Immersion: Suspend coupons in test solutions (thermostated at 298 K) using glass hooks or nylon thread. Avoid metal-to-metal contact.

-

Cleaning: After immersion time (e.g., 24h), remove coupons, scrub gently with a bristle brush under running water, rinse with acetone, dry, and re-weigh (

). -

Calculation:

Data Presentation & Analysis

Summary Table Template

| Conc. (M) | Surface Coverage ( | |||||

| Blank | 45.2 | 120.5 | - | 850 | - | - |

| 210.5 | 65.2 | 78.5 | 182 | 78.6 | 0.785 | |

| 450.1 | 32.1 | 89.9 | 86 | 89.8 | 0.899 |

Adsorption Isotherm Validation

To confirm the mechanism, plot

-

Equation:

-

Linearity: A straight line with

confirms monolayer adsorption.[1] -

Thermodynamics: Calculate

.- : Physisorption (Electrostatic).

- : Chemisorption (Coordinate bond).

-

Prediction for DEZ: Expect values between -30 and -35 kJ/mol (Mixed mode).

Troubleshooting & Optimization

-

Issue: Noisy EIS data at low frequencies.

-

Fix: Increase the integration time or number of cycles at low frequencies. Ensure the reference electrode is not clogged.

-

-

Issue: Inconsistent Weight Loss data.

-

Fix: Ensure identical polishing of coupons. Variations in surface roughness significantly alter the active surface area.

-

-

Issue: Precipitation of Inhibitor.

-

Fix: If DEZ precipitates at high concentrations in 1M HCl, add a small percentage (1-5%) of ethanol or methanol to the acid solution to aid solubility.

-

References

-

Adsorption Mechanism of Imidazole Derivatives

-

Study on 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor. International Journal of Sciences: Basic and Applied Research (IJSBAR). Link

-

-

Electrochemical Impedance Spectroscopy (EIS)

-

Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. Link

-

-

Weight Loss Method Standard

-

General Imidazole Inhibition on Copper/Steel

-

Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids. Applied Sciences (MDPI). Link

-

-

Adsorption Isotherm Modeling

Sources

The Strategic Role of 4,5-diethyl-1H-imidazole in Tailoring Ionic Liquid Properties: A Guide for Researchers

Introduction: Beyond Conventional Imidazolium Ionic Liquids

Imidazolium-based ionic liquids (ILs) have emerged as a cornerstone in various scientific and industrial domains, from "green" chemistry and catalysis to advanced materials and drug delivery.[1][2] Their appeal lies in their tunable physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[3][4] The vast majority of research has centered on 1,3-dialkylimidazolium salts, where the C2, C4, and C5 positions of the imidazolium ring remain unsubstituted. However, for the discerning researcher and drug development professional, the true potential of these neoteric solvents lies in the strategic functionalization of the imidazolium core.